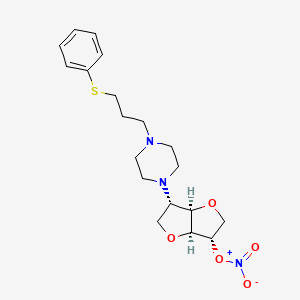

KF-14124

Descripción

Propiedades

Número CAS |

134186-26-8 |

|---|---|

Fórmula molecular |

C19H27N3O5S |

Peso molecular |

409.5 g/mol |

Nombre IUPAC |

[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate |

InChI |

InChI=1S/C19H27N3O5S/c23-22(24)27-17-14-26-18-16(13-25-19(17)18)21-10-8-20(9-11-21)7-4-12-28-15-5-2-1-3-6-15/h1-3,5-6,16-19H,4,7-14H2/t16-,17-,18+,19+/m0/s1 |

Clave InChI |

IHHFECHILHHROD-INDMIFKZSA-N |

SMILES isomérico |

C1CN(CCN1CCCSC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-] |

SMILES canónico |

C1CN(CCN1CCCSC2=CC=CC=C2)C3COC4C3OCC4O[N+](=O)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-deoxy-5-(4-(3-phenylthiopropyl)piperazin-1-yl)-1,4:3,6-dianhydro-L-iditol 2-nitrate dihydrochloride DPTPP-2-ISMN KF 14124 KF-14124 |

Origen del producto |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of KF-14124: An Uncharted Territory in Cardiovascular Pharmacology

For Researchers, Scientists, and Drug Development Professionals.

Despite its documented anti-ischemic properties, the precise molecular mechanism of action for the compound KF-14124 remains largely elusive within publicly accessible scientific literature. Extensive searches for in-depth pharmacological studies, including peer-reviewed research articles and technical whitepapers, have yielded no specific data on its molecular target, signal transduction pathways, or quantitative measures of its activity such as IC50 or Ki values.

First identified for its potent anti-ischemic activity in a lysine-vasopressin-induced angina pectoris model in rats, this compound has been positioned as a potential therapeutic agent for ischemic heart disease. However, the fundamental question of how it exerts this effect at a cellular and molecular level is yet to be elucidated in published research.

The Presumed, Yet Unconfirmed, Pathway: A Hypothesis Rooted in Vasodilation

Given its anti-anginal profile, it is highly probable that this compound's mechanism of action involves the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow to the myocardium. A common and well-established pathway for achieving such an effect is through the modulation of intracellular cyclic guanosine monophosphate (cGMP) levels.

This hypothetical pathway, illustrated below, centers on the inhibition of phosphodiesterase (PDE) enzymes, particularly cGMP-specific PDEs like PDE5. Inhibition of these enzymes prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.

The Critical Missing Data: A Call for Further Research

The absence of empirical data directly investigating this compound's interaction with specific molecular targets prevents the construction of a definitive mechanism of action. To move beyond speculation, the following key experimental data are required:

-

Target Identification and Binding Affinity: Studies to identify the primary molecular target(s) of this compound are paramount. This would involve screening against a panel of receptors, enzymes, and ion channels, with a particular focus on the various phosphodiesterase isoforms. Quantitative data, such as IC50 or Ki values, would be essential to determine the potency and selectivity of its inhibitory action.

-

In Vitro Functional Assays: Detailed experimental protocols are needed to assess the functional consequences of this compound's action. For instance, if it is a PDE inhibitor, in vitro assays using isolated vascular tissues (e.g., aortic rings) would be necessary to quantify its vasorelaxant effects and to probe the involvement of the NO-cGMP pathway.

-

Cellular Signaling Studies: Experiments measuring intracellular levels of second messengers, such as cGMP and cAMP, in vascular smooth muscle cells upon treatment with this compound would provide direct evidence of its impact on these signaling pathways.

The logical workflow for a foundational experimental investigation into this compound's mechanism of action is outlined below.

Conclusion: An Opportunity for Discovery

KF-14124 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KF-14124, a potent anti-ischemic agent. The information is compiled from seminal research and is intended to support further investigation and drug development efforts.

Chemical Structure and Properties

This compound, identified as compound 13 in the foundational study by Hayashi et al. (1993), is a 1,4:3,6-dianhydro-L-iditol 2-nitrate derivative with a phenylthiopropyl-substituted piperazine moiety.[1] Its systematic name is (3S,3aS,6S,6aR)-6-(4-(3-(phenylthio)propyl)piperazin-1-yl)hexahydrofuro[3,2-b]furan-3-yl nitrate.[2]

Chemical Structure:

A 2D representation of the chemical structure of this compound is provided below. This structure can be visualized from its SMILES notation.

O=--INVALID-LINK--O[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N(CC3)CCN3CCCSc4ccccc4[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 134186-26-8 | [2] |

| Chemical Formula | C19H27N3O5S | [2] |

| Molecular Weight | 409.50 g/mol | [2] |

| Exact Mass | 409.1671 | [2] |

| Elemental Analysis | C, 55.73; H, 6.65; N, 10.26; O, 19.53; S, 7.83 | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

This compound is characterized as a potent, orally active anti-ischemic and antianginal agent.[1] As a nitrate derivative, its mechanism of action is presumed to involve the release of nitric oxide (NO), a key signaling molecule in the cardiovascular system that leads to vasodilation and improved blood flow to ischemic tissues.

The primary biological activities of this compound, as identified in preclinical studies, include:

-

Anti-ischemic Activity: Demonstrated potent activity in a lysine-vasopressin-induced angina pectoris model in rats.[1][2]

-

Reduction of Left Ventricular End-Diastolic Pressure (LVEDP): Intraduodenal administration of this compound showed a tendency to decrease LVEDP in a propranolol-induced heart failure model in dogs.[1]

-

Protection against Reperfusion Arrhythmia: Exhibited a potent protective effect against reperfusion arrhythmia in rats.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Synthesis of this compound

The synthesis of this compound is part of a broader synthesis of a series of 5-deoxy-5-(4-substituted piperazin-1-yl)-1,4:3,6-dianhydro-L-iditol 2-nitrates. The general synthetic pathway involves the reaction of a suitable 1,4:3,6-dianhydro-L-iditol precursor with a substituted piperazine. For this compound, this involves the introduction of the 3-(phenylthio)propyl group onto the piperazine ring.

Lysine-Vasopressin-Induced Angina Pectoris Model in Rats

This model is used to assess the antianginal activity of compounds by measuring their ability to inhibit T-wave elevation in the electrocardiogram (ECG) induced by lysine-vasopressin.

Propranolol-Induced Heart Failure Model in Dogs

This model evaluates the effect of a substance on cardiac hemodynamics in a state of induced heart failure.

Reperfusion Arrhythmia Model in Rats

This model assesses the protective effect of a compound against arrhythmias that occur upon restoration of blood flow to an ischemic area of the heart.

References

- 1. The effects of dobutamine, propranolol and nitroglycerin on an experimental canine model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Abrogation of ventricular arrhythmias in a model of ischemia and reperfusion by targeting myocardial calcium cycling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of KF-14124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, purification, and biological context of the research chemical KF-14124. Given that a complete, publicly available synthesis protocol for this compound is not documented, this guide outlines a plausible, multi-step synthetic route based on established chemical principles and published methods for analogous structural motifs.

Introduction to this compound

This compound is a research chemical with demonstrated anti-ischemic properties in animal models. Its systematic IUPAC name is (3S,3aS,6S,6aR)-6-(4-(3-(phenylthio)propyl)piperazin-1-yl)hexahydrofuro[3,2-b]furan-3-yl nitrate. The compound's structure features a fused bicyclic ether core, a substituted piperazine linker, and a nitrate ester functional group, suggesting a complex synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 134186-26-8 |

| Molecular Formula | C₁₉H₂₇N₃O₅S |

| Molecular Weight | 409.50 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a convergent process, involving the preparation of three key intermediates: the stereochemically defined hexahydrofuro[3,2-b]furan core, the N-(3-(phenylthio)propyl)piperazine side chain, and the final installation of the nitrate ester.

Synthesis of Key Intermediates

2.1.1. Synthesis of the Hexahydrofuro[3,2-b]furan Core

The synthesis of the chiral hexahydrofuro[2,3-b]furan-3-ol, a closely related isomer of the core of this compound, has been reported in the context of HIV protease inhibitor synthesis. These methods often employ enzymatic resolution or asymmetric synthesis to establish the required stereochemistry. A plausible route to the desired (3S,3aS,6S,6aR)-isomer would likely follow a similar multi-step sequence, potentially starting from a chiral pool material or employing an asymmetric catalytic reaction.

2.1.2. Synthesis of the N-(3-(phenylthio)propyl)piperazine Side Chain

The synthesis of N-substituted piperazines is a well-established process. The required side chain, N-(3-(phenylthio)propyl)piperazine, can be prepared by the N-alkylation of piperazine with a suitable 3-(phenylthio)propyl halide.

Assembly of the Final Compound

The final steps would involve the coupling of the hexahydrofuro[3,2-b]furan core with the piperazine side chain, followed by nitration of the free hydroxyl group.

Table 2: Proposed Synthetic Route Summary (Hypothetical Data)

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Asymmetric synthesis of the hexahydrofuro[3,2-b]furan-3-ol core | Chiral catalyst, starting materials | Dichloromethane | -78 to 25 | 24 | 65 |

| 2 | Synthesis of 1-bromo-3-(phenylthio)propane | Thiophenol, 1,3-dibromopropane, base | Ethanol | 80 | 6 | 85 |

| 3 | N-alkylation of piperazine | 1-bromo-3-(phenylthio)propane, piperazine, base | Acetonitrile | 80 | 12 | 70 |

| 4 | Coupling of the core and side chain | Hexahydrofuro[3,2-b]furan-3-ol derivative, N-(3-(phenylthio)propyl)piperazine, coupling agent | DMF | 25 | 16 | 60 |

| 5 | Nitration | Acyl nitrate or nitric acid/acetic anhydride | Dichloromethane | 0 | 2 | 75 |

Note: The data in this table is representative and hypothetical, as a specific published synthesis for this compound is not available.

Purification of this compound

The purification of the final compound, a polar and basic molecule containing a piperazine moiety, would likely require chromatographic techniques.

Chromatographic Purification

Normal-phase column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing, would be a suitable method. Alternatively, reverse-phase HPLC could be employed.

Salt Formation and Crystallization

For final purification and to obtain a stable solid, this compound could be converted to a salt, such as a hydrochloride or maleate salt, followed by crystallization from an appropriate solvent system. The high polarity and basicity of the piperazine group can lead to challenges such as hygroscopicity and the formation of hydrates, which need to be considered during purification and handling.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic steps, based on literature procedures for similar transformations.

General Procedure for N-alkylation of Piperazine

To a solution of piperazine (2.0 eq) in a suitable solvent such as acetonitrile, a base (e.g., K₂CO₃, 2.5 eq) is added. The mixture is stirred at room temperature, and the alkylating agent (1-bromo-3-(phenylthio)propane, 1.0 eq) is added dropwise. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

General Procedure for Nitration of an Alcohol

The alcohol precursor of this compound is dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C. A solution of a nitrating agent (e.g., freshly prepared acetyl nitrate in acetic anhydride) is added dropwise while maintaining the temperature at 0 °C. The reaction is stirred for a short period and monitored closely. Upon completion, the reaction is carefully quenched with a cold saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Biological Context and Signaling Pathway

This compound has shown potent anti-ischemic activity in a lysine-vasopressin-induced angina pectoris model in rats. This model mimics the effects of coronary vasospasm, a condition that can lead to myocardial ischemia.

Lysine-Vasopressin-Induced Angina Pectoris Model

This experimental model involves the administration of lysine-vasopressin to an anesthetized rat. Vasopressin, acting on V1a receptors on vascular smooth muscle cells, causes intense vasoconstriction, including in the coronary arteries. This reduces blood flow to the myocardium, inducing a state of ischemia that can be monitored by electrocardiogram (ECG) changes, such as ST-segment depression. The efficacy of an anti-ischemic agent like this compound can be assessed by its ability to prevent or reverse these ECG changes.

Vasopressin V1a Receptor Signaling Pathway

The vasoconstriction induced by vasopressin is mediated by the V1a receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by vasopressin binding to the V1a receptor is a key target for understanding the anti-ischemic effects of compounds like this compound.

An In-depth Technical Guide to KF-14124 (CAS 134186-26-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

KF-14124 (CAS number 134186-26-8) is a novel, orally active organic nitrate developed for the potential treatment of angina pectoris. As a long-acting vasodilator with a high degree of selectivity for venous dilation, it represents a targeted approach to reducing myocardial workload and alleviating ischemic symptoms. This technical guide synthesizes the available information on this compound, focusing on its chemical properties, mechanism of action, and the general experimental context for its class of compounds. While specific quantitative data and detailed experimental protocols for this compound are not publicly available, this document provides a comprehensive overview based on the established pharmacology of organic nitrates.

Chemical and Physical Properties

This compound is chemically identified as (3S,3aS,6S,6aR)-6-(4-(3-(phenylthio)propyl)piperazin-1-yl)hexahydrofuro[3,2-b]furan-3-yl nitrate. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 134186-26-8 |

| Molecular Formula | C19H27N3O5S |

| Molecular Weight | 409.50 g/mol |

| IUPAC Name | (3S,3aS,6S,6aR)-6-(4-(3-(phenylthio)propyl)piperazin-1-yl)hexahydrofuro[3,2-b]furan-3-yl nitrate |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

As an organic nitrate, the primary mechanism of action of this compound is predicated on the release of nitric oxide (NO) within vascular smooth muscle cells. This process initiates a signaling cascade that results in vasodilation.

The key steps in this pathway are:

-

Nitric Oxide (NO) Release: Organic nitrates are metabolized to release NO.

-

Guanylate Cyclase Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G (PKG) Activation: Increased intracellular concentrations of cGMP activate protein kinase G (PKG).

-

Vasodilation: PKG activation leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

This compound is reported to be a highly selective venous dilator. Dilation of venous capacitance vessels reduces venous return to the heart (preload), thereby decreasing ventricular wall stress and myocardial oxygen demand. This selective action is particularly beneficial in the management of angina pectoris.

Preclinical Research and Therapeutic Potential

Preclinical studies have indicated the potential of this compound in the treatment of angina pectoris. In vivo studies have demonstrated its anti-ischemic activity. For instance, in a rat model of lysine-vasopressin-induced angina pectoris, this compound showed potent anti-ischemic effects. Furthermore, in a canine model of propranolol-induced heart failure, intraduodenal administration of this compound (0.3 mg/kg) was observed to decrease left ventricular end-diastolic pressure (LVEDP), a key indicator of cardiac preload. It has also been reported to exhibit a protective effect against reperfusion arrhythmia in rats. These findings underscore its potential as a long-acting, orally available anti-anginal agent.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, a general methodology for assessing the in vivo efficacy of a potential anti-anginal agent like this compound in a preclinical model is outlined below. This protocol is representative and would require optimization for the specific compound.

Representative In Vivo Protocol: Lysine-Vasopressin-Induced Angina Pectoris Model in Rats

-

Animal Model: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Instrumentation:

-

The trachea is cannulated to ensure a patent airway.

-

A carotid artery is cannulated for continuous monitoring of blood pressure.

-

A jugular vein is cannulated for drug administration.

-

Needle electrodes are inserted subcutaneously for electrocardiogram (ECG) recording.

-

-

Experimental Groups:

-

Vehicle control group.

-

This compound treatment groups (various doses).

-

Positive control group (e.g., nitroglycerin).

-

-

Procedure:

-

A stabilization period of 30 minutes is allowed after instrumentation.

-

The vehicle or this compound is administered intravenously or intraduodenally.

-

After a predetermined time (e.g., 15 minutes), lysine-vasopressin (e.g., 1 IU/kg) is injected intravenously to induce myocardial ischemia, characterized by ST-segment depression in the ECG.

-

Blood pressure and ECG are continuously monitored and recorded.

-

-

Data Analysis: The extent of ST-segment depression is quantified and compared between the vehicle and treatment groups. A significant reduction in ST-segment depression in the this compound group would indicate anti-ischemic activity.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature and patent databases did not yield specific quantitative data for this compound, such as IC50, EC50, or pharmacokinetic parameters. This information is likely proprietary to the developing company, Kyowa Hakko Kogyo Co., Ltd.

Conclusion

This compound is a promising orally active, long-acting, and selective venous dilator with demonstrated anti-ischemic properties in preclinical models. Its mechanism of action is consistent with that of other organic nitrates, involving the nitric oxide-cGMP signaling pathway to induce vasodilation. While detailed quantitative data and specific experimental protocols are not publicly accessible, the available information suggests its potential as a valuable therapeutic agent for the management of angina pectoris. Further research and clinical development would be necessary to fully elucidate its efficacy and safety profile in humans.

In Vitro Evaluation of Anti-Ischemic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the anti-ischemic effects of novel therapeutic compounds. While this document is structured to be a general guide, it will use hypothetical data for a compound designated "KF-14124" to illustrate the application of these methods. The core principles and experimental designs are based on established in vitro models of ischemia and the evaluation of various cardiovascular drugs.

Introduction to In Vitro Ischemia Models

The initial assessment of a potential anti-ischemic drug relies on robust in vitro models that mimic the cellular environment of ischemia. During an ischemic event, the lack of oxygen and nutrient supply triggers a cascade of detrimental cellular events, including a shift to anaerobic glycolysis, a drop in intracellular pH, and an accumulation of intracellular sodium and calcium. Reperfusion, while necessary, can paradoxically exacerbate injury through the generation of reactive oxygen species (ROS) and the opening of the mitochondrial permeability transition pore (MPTP).

Commonly employed in vitro models to simulate these conditions include:

-

Oxygen-Glucose Deprivation (OGD): This is a widely used model that mimics the ischemic condition by depriving cultured cells, typically cardiomyocytes or neuronal cells, of both oxygen and glucose.

-

Chemical Anoxia: This method utilizes mitochondrial inhibitors, such as antimycin A or rotenone, to block the electron transport chain, thereby inhibiting aerobic respiration and ATP production.

-

Enzymatic Oxygen Scavenging: An enzymatic system, such as glucose oxidase and catalase, can be used to rapidly deplete oxygen from the cell culture medium, inducing hypoxia.

Quantitative Assessment of Anti-Ischemic Effects

The efficacy of a test compound like this compound is quantified by its ability to mitigate the cellular damage induced by in vitro ischemia/reperfusion. Key parameters are measured and compared between control, ischemia-induced, and drug-treated groups.

Cell Viability and Cytotoxicity

A primary indicator of an anti-ischemic effect is the preservation of cell viability.

| Parameter | Assay | Ischemia Model | This compound Concentration | % Cell Viability (vs. Normoxia Control) |

| Cell Viability | MTT Assay | 4h OGD / 2h Reperfusion | 1 µM | 78% |

| 10 µM | 89% | |||

| Cytotoxicity | LDH Release | 4h OGD / 2h Reperfusion | 1 µM | 22% |

| 10 µM | 15% |

Apoptosis

Ischemic injury is a potent inducer of apoptosis. The anti-apoptotic potential of a compound is a critical measure of its protective effects.

| Parameter | Assay | Ischemia Model | This compound Concentration | % Apoptotic Cells (TUNEL+) |

| DNA Fragmentation | TUNEL Staining | 6h OGD | 1 µM | 25% |

| 10 µM | 14% | |||

| Caspase Activation | Caspase-3 Activity | 6h OGD | 1 µM | 45% reduction |

| 10 µM | 70% reduction |

Mitochondrial Function and Oxidative Stress

Mitochondria are central to ischemic injury. Protecting mitochondrial integrity and reducing oxidative stress are key therapeutic goals.

| Parameter | Assay | Ischemia Model | This compound Concentration | Outcome |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | 3h OGD / 1h Reperfusion | 10 µM | 85% preservation of ΔΨm |

| Reactive Oxygen Species (ROS) | DCFDA Staining | 3h OGD / 1h Reperfusion | 10 µM | 65% reduction in ROS |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies.

Oxygen-Glucose Deprivation (OGD) Protocol

-

Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured to form a confluent monolayer.

-

Ischemic Media Preparation: Glucose-free DMEM is pre-equilibrated in a hypoxic chamber (95% N₂, 5% CO₂) for at least 4 hours.

-

Induction of OGD: The normoxic culture medium is replaced with the ischemic media, and the cells are placed in the hypoxic chamber for a duration of 3 to 6 hours.

-

Reperfusion: The ischemic medium is replaced with a normoxic, glucose-containing medium, and the cells are returned to a standard incubator for 1 to 24 hours.

-

Drug Treatment: this compound is typically added before, during, or at the onset of reperfusion, depending on the therapeutic hypothesis being tested.

TUNEL Staining for Apoptosis

-

Cell Fixation: Following the OGD/reperfusion protocol, cells are fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in sodium citrate.

-

Labeling: Cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Imaging: Cells are visualized using fluorescence microscopy, and the percentage of TUNEL-positive nuclei is quantified.

Measurement of Mitochondrial ROS

-

Probe Loading: Cells are incubated with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.

-

OGD/Reperfusion: The OGD/reperfusion protocol is carried out.

-

Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFDA, is measured using a fluorescence plate reader or by fluorescence microscopy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for understanding the mechanism of action and the study's structure.

Experimental workflow for evaluating this compound.

A potential mechanism by which anti-ischemic agents confer protection is through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. This pathway is known to inhibit apoptosis and promote cell survival.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of KF-14124

Notice: Information regarding a specific compound designated "KF-14124" is not available in the public domain or scientific literature. The following guide is based on a potential candidate, FK143 , a nonsteroidal inhibitor of steroid 5 alpha-reductase, which shares a similar numerical designation and has published pharmacokinetic and pharmacodynamic data. This information is provided for illustrative purposes and should not be considered as definitive data for a compound labeled "this compound".

Introduction

FK143 is a novel, nonsteroidal inhibitor of the enzyme steroid 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, FK143 effectively reduces DHT levels, making it a potential therapeutic agent for conditions exacerbated by high levels of this hormone, such as benign prostatic hyperplasia and androgenic alopecia. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of FK143 based on studies conducted in healthy volunteers.

Pharmacokinetics

The pharmacokinetic profile of FK143 has been evaluated in healthy volunteers following oral administration. The key parameters are summarized below.

Data Presentation: Pharmacokinetic Parameters of FK143

| Parameter | Description | Value/Observation | Citation |

| Absorption | The process by which the drug enters the bloodstream. | Oral administration. Food significantly increases absorption. | [1] |

| Cmax (Maximum Plasma Concentration) | The highest concentration of the drug in the blood. | Dose-proportional increase from 100 to 500 mg. Significantly higher under fed conditions. | [1] |

| AUC(0-infinity) (Area Under the Curve) | The total exposure to the drug over time. | Dose-proportional increase from 100 to 500 mg. Significantly larger under fed conditions. | [1] |

| Distribution | The dispersion of the drug throughout the body's fluids and tissues. | Information on protein binding is available. | [1] |

| Metabolism | The biotransformation of the drug into other compounds. | Not detailed in the provided abstract. | |

| Excretion | The removal of the drug from the body. | Not detailed in the provided abstract. |

Experimental Protocols: Pharmacokinetic Study Design

A study was conducted in healthy male volunteers to assess the pharmacokinetics of FK143.

-

Study Design: The study likely involved a dose-escalation design where different cohorts of volunteers received single oral doses of FK143 (e.g., 100 mg, 500 mg).

-

Conditions: The administration was tested under both fasted and fed states to evaluate the effect of food on absorption.

-

Sampling: Plasma samples were collected at various time points after drug administration to measure FK143 concentrations.

-

Analysis: Plasma concentrations of FK143 were determined using a validated analytical method (not specified in the abstract). Pharmacokinetic parameters such as Cmax and AUC were calculated from the concentration-time data.

Pharmacodynamics

The primary pharmacodynamic effect of FK143 is the reduction of serum dihydrotestosterone (DHT) levels.

Data Presentation: Pharmacodynamic Effects of FK143

| Parameter | Description | Value/Observation | Citation |

| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | Inhibition of steroid 5 alpha-reductase. | [1] |

| Effect on DHT | The primary pharmacodynamic outcome. | A single dose (100-500 mg) decreased DHT concentrations to about 65% of predose values. | [1] |

| Duration of Effect | The length of time the drug has a pharmacological effect. | DHT levels slowly recovered to baseline by 168 hours post-dose. | [1] |

Experimental Protocols: Pharmacodynamic Assessment

The pharmacodynamic effects of FK143 were evaluated in the same study as the pharmacokinetics.

-

Biomarker: Serum dihydrotestosterone (DHT) levels were used as the primary pharmacodynamic marker.

-

Sampling: Blood samples were collected before and at multiple time points after FK143 administration to measure serum DHT concentrations.

-

Analysis: A combined pharmacokinetic-pharmacodynamic (PK-PD) model was developed to describe the relationship between FK143 plasma concentrations and the observed changes in DHT levels. This model could also predict the effects of repeated administration.

Visualizations

Signaling Pathway: Inhibition of Dihydrotestosterone Synthesis

Caption: Inhibition of 5α-reductase by FK143 blocks the conversion of testosterone to DHT.

Experimental Workflow: PK-PD Study of FK143

Caption: Workflow for the pharmacokinetic and pharmacodynamic evaluation of FK143.

Conclusion

Based on the available data for the surrogate compound FK143, it demonstrates a dose-proportional pharmacokinetic profile with a significant food effect on absorption. Its pharmacodynamic action is characterized by a potent and sustained reduction in serum DHT levels. The development of a PK-PD model allows for the prediction of its effects under different dosing regimens. Further research would be necessary to fully elucidate the metabolism and excretion pathways of this compound and to confirm these findings in a larger patient population. It is critical to reiterate that this information pertains to FK143 and may not be applicable to any compound designated as "this compound" without explicit confirmation of their identity.

References

Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to the Solubility and Stability of KF-14124

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel compound is a cornerstone of successful preclinical development. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the investigational compound KF-14124. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and data presentation required for such a compound, offering a robust framework for its evaluation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to low absorption and limited efficacy. Therefore, a thorough understanding of a compound's solubility in various media is essential.

Equilibrium Solubility Data

Equilibrium solubility is determined by adding an excess of the compound to a specific solvent system and allowing it to reach equilibrium. The concentration of the dissolved compound is then measured. The following table summarizes the recommended experimental conditions for assessing the equilibrium solubility of this compound.

| Solvent System | Temperature (°C) | pH | Method |

| Purified Water | 25 ± 2 | Neutral | Shake-flask |

| 0.1 N HCl | 37 ± 1 | 1.2 | Shake-flask |

| Phosphate Buffer | 37 ± 1 | 6.8 | Shake-flask |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 ± 1 | 6.5 | Shake-flask |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 ± 1 | 5.0 | Shake-flask |

Kinetic Solubility Data

Kinetic solubility measures the concentration of a compound that precipitates out of a solution over a short period. This is often used in high-throughput screening to identify potential solubility issues early in the discovery process.

| Assay Method | Solvent | Incubation Time | Measurement Technique |

| Nephelometry | DMSO/Aqueous Buffer | 2 hours | Light Scattering |

| UV-Vis Spectroscopy | DMSO/Aqueous Buffer | 2 hours | Absorbance |

Stability Profile of this compound

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining storage conditions and shelf-life.

Solid-State Stability

Solid-state stability studies assess the stability of the API in its solid form under accelerated and long-term storage conditions.

| Condition | Temperature (°C) | Relative Humidity (%) | Duration |

| Accelerated | 40 ± 2 | 75 ± 5 | 6 months |

| Intermediate | 30 ± 2 | 65 ± 5 | 6 months |

| Long-term | 25 ± 2 | 60 ± 5 | 12 months |

Solution-State Stability

Solution-state stability is important for developing liquid formulations and for understanding the compound's behavior in biological fluids.

| Solvent System | Temperature (°C) | pH | Duration |

| 0.1 N HCl | 37 ± 1 | 1.2 | 24 hours |

| Phosphate Buffer | 37 ± 1 | 7.4 | 48 hours |

| Human Plasma | 37 ± 1 | 7.4 | 24 hours |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable solubility and stability data.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid material.

-

Filter or centrifuge the samples to separate the saturated solution from the excess solid.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify the parent compound from its degradation products.

Protocol:

-

Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

-

Method Development: Develop an HPLC method (column, mobile phase, gradient, flow rate, and detector wavelength) that achieves adequate separation between the parent peak and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict a typical workflow for solubility and stability testing.

Caption: Workflow for Solubility Assessment of this compound.

Caption: Workflow for Stability Testing of this compound.

As no specific signaling pathway for this compound has been publicly disclosed, a generalized intracellular signaling cascade is presented below to illustrate the type of diagram that would be generated once the mechanism of action is elucidated.

Caption: Hypothetical Signaling Pathway for this compound.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of the investigational compound this compound. Adherence to these standardized protocols and data presentation formats is essential for robust and reproducible preclinical development, ultimately paving the way for successful clinical translation.

In-Depth Technical Guide: Potential Therapeutic Targets of KF-14124

For Researchers, Scientists, and Drug Development Professionals

Introduction

KF-14124 is an orally active, nitrate-type vasodilator that has demonstrated significant potential as an anti-ischemic agent. As a 1,4:3,6-dianhydro-L-iditol 2-nitrate derivative, its primary mechanism of action is centered on the nitric oxide (NO) signaling pathway, a critical regulator of vascular homeostasis. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Core Therapeutic Target: Soluble Guanylate Cyclase (sGC)

The principal therapeutic target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. Organic nitrates like this compound act as prodrugs, undergoing metabolic conversion to release nitric oxide (NO). NO then binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets in vascular smooth muscle cells, ultimately resulting in a decrease in intracellular calcium levels and subsequent vasodilation. This vasodilation in coronary arteries and peripheral veins is the primary mechanism behind the anti-anginal and anti-ischemic effects of this compound.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Preclinical Efficacy

The anti-ischemic and cardiovascular effects of this compound have been evaluated in various preclinical models. The primary endpoints in these studies include the inhibition of electrocardiogram (ECG) abnormalities in models of angina pectoris and the improvement of hemodynamic parameters in models of heart failure.

Quantitative Data Summary

| Experimental Model | Species | Key Parameter | Effect of this compound |

| Lysine-Vasopressin-Induced Angina Pectoris | Rat | T-wave Elevation in ECG | Potent inhibition |

| Propranolol-Induced Heart Failure | Dog | Left Ventricular End-Diastolic Pressure (LVEDP) | Tendency to decrease |

| Reperfusion Arrhythmia | Rat | Incidence of Arrhythmia | Potent protective effect |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These protocols are based on standard pharmacological models for assessing anti-anginal and anti-ischemic drugs.

Lysine-Vasopressin-Induced Angina Pectoris Model in Rats

This model is used to screen for potential anti-anginal drugs by inducing a state of myocardial ischemia.

Workflow:

Caption: Experimental workflow for the rat angina pectoris model.

Detailed Protocol:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

ECG Recording: Subcutaneous needle electrodes are inserted to record a standard Lead II electrocardiogram.

-

Drug Administration: this compound or the vehicle is administered orally at various doses.

-

Induction of Ischemia: After a predetermined absorption period (e.g., 30-60 minutes), lysine-vasopressin is injected intravenously to induce coronary vasospasm and subsequent myocardial ischemia, which is reflected by an elevation of the T-wave in the ECG.

-

Data Analysis: The extent of T-wave elevation is measured and compared between the this compound-treated and vehicle-treated groups to determine the anti-ischemic efficacy.

Propranolol-Induced Heart Failure Model in Dogs

This model is employed to evaluate the effects of therapeutic agents on cardiac hemodynamics in a state of compromised cardiac function.

Workflow:

Caption: Workflow for the canine propranolol-induced heart failure model.

Detailed Protocol:

-

Animal Preparation: Beagle dogs of either sex are anesthetized, and catheters are placed in the left ventricle to measure left ventricular end-diastolic pressure (LVEDP) and in a femoral artery to monitor blood pressure.

-

Induction of Heart Failure: A state of acute heart failure is induced by the intravenous administration of propranolol, which depresses myocardial contractility.

-

Drug Administration: this compound or a vehicle is administered intraduodenally.

-

Hemodynamic Monitoring: LVEDP, blood pressure, and other relevant hemodynamic parameters are continuously monitored.

-

Data Analysis: The changes in LVEDP and other parameters from baseline are calculated and compared between the drug-treated and vehicle-treated groups.

In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

This assay directly measures the ability of a compound to stimulate the activity of sGC.

Workflow:

Caption: Workflow for an in vitro sGC activation assay.

Detailed Protocol:

-

Enzyme Source: Purified soluble guanylate cyclase is used.

-

Reaction Mixture: The reaction is carried out in a buffer containing GTP (the substrate), a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (this compound, often in the presence of a system to facilitate NO release).

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Termination: The reaction is terminated, typically by heat or chemical means.

-

cGMP Quantification: The amount of cGMP produced is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The activity of sGC in the presence of this compound is compared to a basal control to determine the degree of activation.

Conclusion

This compound holds promise as a therapeutic agent for ischemic heart disease. Its primary therapeutic target is soluble guanylate cyclase, and its mechanism of action is centered on the well-established nitric oxide-cGMP signaling pathway. Preclinical studies have demonstrated its efficacy in relevant animal models of angina pectoris and heart failure. Further investigation into its clinical pharmacology and safety profile is warranted to fully elucidate its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are representative and may require optimization for specific laboratory conditions.

No Publicly Available Data on the Early Discovery and Development of KF-14124

Despite a comprehensive search of scientific databases and public records, no information was found regarding a compound designated as KF-14124. This suggests that the identifier may be an internal research code not yet disclosed in public literature, or the development of the compound may have been discontinued at a very early stage.

Our extensive search for "this compound" across multiple scientific and research platforms did not yield any specific results related to its discovery, development, mechanism of action, or preclinical studies. Queries for its synthesis, structure, and associated scientific publications were also unsuccessful.

The absence of any public data makes it impossible to provide an in-depth technical guide or whitepaper as requested. The core requirements, including data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational information on the compound.

It is common in the pharmaceutical and biotechnology industries for compounds to be assigned internal identifiers during early-stage research and development. Information about these compounds is often kept confidential until a decision is made to move forward with clinical trials or to publish the research findings. It is also possible that "this compound" is a misnomer or an incorrect designation.

Without any publicly available data, we are unable to generate the requested technical content, including the mandatory Graphviz diagrams for signaling pathways and experimental workflows. We recommend verifying the compound identifier and searching for information under alternative names or from proprietary databases if access is available.

Unveiling KF-14124: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological characteristics of KF-14124, a potent anti-ischemic agent. This document details its molecular properties, summarizes its biological effects, and outlines the experimental methodologies used in its initial characterization. Furthermore, a schematic of its proposed signaling pathway is presented to facilitate a deeper understanding of its mechanism of action.

Core Molecular and Physical Data

This compound is an organic nitrate with significant potential in the study of cardiovascular therapeutics. Its fundamental physicochemical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₁₉H₂₇N₃O₅S |

| Molecular Weight | 409.50 g/mol |

| IUPAC Name | (3S,3aS,6S,6aR)-6-(4-(3-(phenylthio)propyl)piperazin-1-yl)hexahydrofuro[3,2-b]furan-3-yl nitrate |

| CAS Number | 134186-26-8 |

Preclinical Anti-ischemic Activity

This compound has demonstrated significant anti-ischemic effects in preclinical models. As an organic nitrate, its mechanism of action is rooted in its ability to act as a nitric oxide (NO) donor, a critical signaling molecule in the cardiovascular system.

Experimental Protocol for Evaluation of Antianginal Activity

The antianginal (anti-ischemic) activity of this compound was primarily investigated using a lysine-vasopressin-induced angina pectoris model in rats, as detailed in the foundational study by Hayashi et al. (1993). While the full experimental minutiae are extensive, the core methodology is outlined as follows:

-

Animal Model: Male Wistar rats are utilized for the study.

-

Induction of Ischemia: Lysine-vasopressin is administered intravenously to induce coronary artery constriction, leading to myocardial ischemia, which is detectable by changes in the electrocardiogram (ECG), specifically ST-segment depression.

-

Drug Administration: this compound is administered orally or intravenously at various doses prior to the induction of ischemia.

-

Data Collection: The ECG is continuously monitored before and after the administration of lysine-vasopressin in both control and this compound-treated groups.

-

Endpoint Analysis: The primary endpoint is the degree of ST-segment depression. A significant reduction in the magnitude of ST-segment depression in the this compound-treated group compared to the control group indicates anti-ischemic activity.

Proposed Signaling Pathway

The vasodilatory and anti-ischemic effects of this compound are mediated through the canonical nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1][2][3][4][5] This pathway is initiated by the metabolic release of nitric oxide from the parent this compound molecule.

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

The released nitric oxide diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme.[6] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP levels activates Protein Kinase G (PKG), which in turn initiates a phosphorylation cascade that results in a decrease in intracellular calcium concentrations. This reduction in free calcium leads to the relaxation of the vascular smooth muscle, causing vasodilation and thereby alleviating myocardial ischemia.[3]

References

- 1. droracle.ai [droracle.ai]

- 2. brainkart.com [brainkart.com]

- 3. Mechanisms of action of nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of oral organic nitrates on expression and activity of vascular soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jvsmedicscorner.com [jvsmedicscorner.com]

- 6. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

No Publicly Available In Vivo Experimental Protocol for KF-14124

Following a comprehensive search, no publicly available data or scientific literature could be found detailing an in vivo experimental protocol for a compound designated as KF-14124. This suggests that this compound may be an internal, preclinical designation for a compound not yet disclosed in public research domains, or it may be a hypothetical substance.

Without information on the compound's pharmacological class, mechanism of action, or therapeutic target, the creation of a specific and accurate in vivo study protocol is not feasible. Key parameters for such a protocol, including the choice of animal model, dosage, administration route, and relevant biomarkers for efficacy and toxicity, are entirely dependent on the nature of the investigational drug.

Researchers and drug development professionals seeking to work with a novel compound would typically rely on internally generated data from in vitro and ex vivo experiments to inform the design of initial in vivo studies. This preliminary data would provide insights into the compound's potency, selectivity, and potential off-target effects, which are critical for establishing a safe and effective starting dose and for selecting appropriate animal models of disease.

For professionals in the field, the general workflow for developing an in vivo protocol for a novel compound would involve:

-

Target Validation and In Vitro Characterization: Confirming the compound's interaction with its intended biological target and characterizing its cellular effects.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Initial studies in animal models to understand how the compound is absorbed, distributed, metabolized, and excreted, and to correlate its concentration with its biological effect.

-

Tolerability and Dose-Ranging Studies: Establishing a safe dose range in relevant animal species.

-

Efficacy Studies in Disease Models: Evaluating the therapeutic effect of the compound in established animal models of the target disease.

Given the absence of specific information for this compound, any attempt to provide a detailed protocol would be speculative and not based on scientific evidence. It is recommended to consult internal documentation or the originating research group for any available data on this compound.

Application Notes and Protocols for KF-14124 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KF-14124 is a novel small molecule inhibitor with potential applications in cell biology and drug discovery. Proper handling and dissolution of this compound are critical for obtaining accurate, reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture experiments. The provided methodologies are based on best practices for handling small molecule inhibitors.[1][2]

Physicochemical Properties and Solubility

The solubility of this compound is a key determinant of its utility in in vitro studies. Like many organic small molecules, it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents.[2][3]

Table 1: Solubility of this compound

| Solvent/Medium | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | High-purity, anhydrous DMSO is recommended to avoid precipitation as DMSO is hygroscopic.[2][3] Sonication or gentle warming (up to 37°C) can aid dissolution.[4] |

| Ethanol | Slightly Soluble | May be used as an alternative solvent, but DMSO is generally preferred for creating high-concentration stock solutions.[5] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended due to the high probability of precipitation.[3] |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Limited Solubility | Direct dissolution is not advised. Working solutions should be prepared by diluting a high-concentration stock solution.[1][5] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)[2]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-handling: Briefly centrifuge the vial containing the lyophilized this compound powder to ensure all the compound is at the bottom of the vial.[5]

-

Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM stock concentration.

-

Dissolution: Vortex the solution thoroughly to dissolve the compound completely.[1] If necessary, use a sonicating water bath for brief periods to aid dissolution.[4][6]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][5] Store the aliquots at -20°C or -80°C, protected from light.[1] For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[4]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium immediately before use.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.[1]

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to obtain the final desired concentrations for your experiment.[1] It is crucial to mix thoroughly at each dilution step.

-

Preventing Precipitation: To avoid precipitation when diluting the DMSO stock in aqueous media, it is recommended to dilute the concentrated stock further in DMSO before adding it to the culture medium.[2] Alternatively, slowly add the stock solution to the medium while vortexing.[5]

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to differentiate the effects of the compound from those of the solvent.[1] The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to 0.5% to avoid cytotoxicity.[2][5]

-

Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired duration.

Table 2: Example Dilution Series for a 96-well Plate Assay

| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Medium (µL) | Final Volume (µL) |

| 100 | 1 | 99 | 100 |

| 50 | 0.5 | 99.5 | 100 |

| 25 | 0.25 | 99.75 | 100 |

| 10 | 0.1 | 99.9 | 100 |

| 1 | 0.01 | 99.99 | 100 |

| 0 (Vehicle) | 1 (of DMSO) | 99 | 100 |

Mandatory Visualizations

Signaling Pathway Diagram

Assuming this compound acts as an inhibitor of the NF-κB signaling pathway, similar to compounds like EF24, the following diagram illustrates the key components of this pathway.[7][8] EF24 has been shown to directly inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[7][8] This leads to the retention of NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.

References

- 1. benchchem.com [benchchem.com]

- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.selleckchem.com [file.selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing KF-14124 in Animal Models of Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of KF-14124, a putative adenosine A1 receptor agonist, in established animal models of cerebral and myocardial ischemia. The protocols are based on methodologies reported for analogous adenosine A1 receptor agonists, such as N6-cyclopentyladenosine (CPA) and AST-004, and are intended to serve as a comprehensive guide for preclinical testing.

Overview of Animal Models

Two primary animal models are recommended for assessing the therapeutic potential of this compound in ischemia:

-

Cerebral Ischemia: The Middle Cerebral Artery Occlusion (MCAO) model in rodents (mice or rats) is the most widely used model to mimic focal ischemic stroke in humans.[1][2]

-

Myocardial Ischemia: The Left Anterior Descending (LAD) coronary artery ligation model in rats is a robust and clinically relevant model for inducing myocardial infarction.[3][4]

Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model involves the occlusion of the middle cerebral artery, leading to a reproducible infarct in the brain region it supplies.[1] Both transient and permanent occlusion models can be employed to simulate different clinical scenarios of stroke.

Experimental Protocol: MCAO in Mice

This protocol describes the intraluminal filament method for transient MCAO in mice.[1][5]

Materials:

-

Male C57BL/6 mice (22-28 g)

-

Anesthesia: Isoflurane[5]

-

Heating pad to maintain body temperature[1]

-

6-0 nylon monofilament with a silicon-coated tip[2]

-

Surgical microscope

-

Sutures (5-0 silk)

-

This compound (or vehicle control) solution

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[1]

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with 5% isoflurane for induction and maintain with 2.5% isoflurane.[5] Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[1]

-

Surgical Procedure:

-

Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5]

-

Ligate the distal end of the ECA permanently.[5]

-

Place a temporary ligature on the CCA and a temporary suture on the ECA near the bifurcation.[5]

-

Introduce the silicon-coated 6-0 monofilament into the ECA through a small incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 9-10 mm from the bifurcation).[1]

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for a predetermined period (e.g., 60 or 90 minutes for transient MCAO).

-

For reperfusion, withdraw the filament to restore blood flow.[1]

-

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intravenous injection) at a specified time relative to the ischemic event (e.g., before occlusion, during ischemia, or at the onset of reperfusion). Dosages should be determined from dose-response studies. For a similar adenosine A1/A3 receptor agonist, AST-004, doses ranging from 0.022 to 2.2 mg/kg have been tested.[6]

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the mice and harvest the brains. Section the brains and stain with 2% TTC solution to delineate the infarct area (pale tissue) from viable tissue (red tissue).[1] Calculate the infarct volume and express it as a percentage of the total hemispheric volume.

Data Presentation: Representative Efficacy of an Adenosine A1 Receptor Agonist in a Mouse MCAO Model

The following table summarizes representative data for an adenosine A1/A3 receptor agonist, AST-004, in a mouse model of photothrombotic stroke, a type of permanent focal ischemia.

| Treatment Group | Dose (mg/kg) | N | Infarct Volume (mm³) (Mean ± SEM) | % of Vehicle Infarct Volume (Mean ± SEM) |

| Vehicle | - | 23 | 12.59 ± 1.56 | 100 |

| AST-004 (Low) | 0.022 | 15 | 9.26 ± 1.67 | 63.38 ± 10.87 |

| AST-004 (Mid) | 0.22 | 24 | 5.92 ± 0.88 | 48.39 ± 6.59 |

| AST-004 (High) | 2.2 | 14 | 8.80 ± 1.48 | 60.38 ± 8.92 |

| *p < 0.05, ***p < 0.001 vs. Vehicle. Data adapted from a study on AST-004.[6] |

Experimental Workflow: MCAO Model

Caption: Workflow for the MCAO experimental model.

Myocardial Ischemia: LAD Ligation Model

This model involves the surgical ligation of the left anterior descending (LAD) coronary artery, which mimics an acute myocardial infarction ("heart attack").[3][7]

Experimental Protocol: LAD Ligation in Rats

Materials:

-

Anesthesia: Ketamine (80 mg/kg) and xylazine (10 mg/kg), i.p.[3][4]

-

Ventilator

-

Surgical instruments for thoracotomy

-

Suture (6-0 or 7-0 silk)

-

This compound (or vehicle control) solution

-

TTC for infarct staining[3]

-

Echocardiography equipment (optional, for functional assessment)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.[3]

-

Surgical Procedure:

-

Ischemia and Reperfusion:

-

Drug Administration: Administer this compound or vehicle at the desired time points and via the chosen route. For instance, the adenosine A1 receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) has been administered at doses of 0.125-0.25 mg/kg prior to ischemia.[10]

-

Infarct Size Measurement: After a set reperfusion period (e.g., 24 hours or longer), euthanize the rat, excise the heart, and slice the ventricles. Stain the slices with TTC to differentiate the infarcted (pale) from the viable (red) myocardium.[11] Calculate the infarct size as a percentage of the area at risk or the total left ventricular area.

-

Cardiac Function Assessment (Optional): Perform echocardiography at baseline and at various time points post-MI to assess parameters such as ejection fraction and fractional shortening.

Data Presentation: Representative Efficacy of an Adenosine A1 Receptor Agonist in a Rabbit Myocardial Infarction Model

The following table presents data for the adenosine A1 receptor agonist CCPA in a rabbit model of myocardial infarction.

| Treatment Group | Dose (mg/kg) | N | Infarct Size (% of Ischemic Zone) (Mean ± SEM) |

| Control | - | - | 46.5 ± 3.0 |

| CCPA | 0.125 | - | 30.8 ± 4.2 |

| CCPA + DPCPX (A1 antagonist) | 0.25 | - | 26.2 ± 1.9 |

| *p < 0.01 vs. Control. Data adapted from a study on CCPA.[10] |

Experimental Workflow: LAD Ligation Model

Caption: Workflow for the LAD ligation experimental model.

Proposed Signaling Pathway of this compound in Ischemia

As a putative adenosine A1 receptor agonist, this compound is expected to exert its protective effects through the activation of the A1 adenosine receptor (A1R), a G-protein coupled receptor.

Caption: Proposed signaling pathway for this compound.

Activation of the A1R by this compound is expected to lead to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased cyclic AMP (cAMP) levels.[12][13] This can lead to several downstream effects contributing to cytoprotection, including:

-

Inhibition of calcium channels: Reducing calcium influx, which mitigates excitotoxicity and cell death.[14]

-

Activation of potassium channels: Leading to hyperpolarization and reduced neuronal excitability.

-

Activation of other signaling cascades: Such as the MAPK pathway, which can promote cell survival.[13]

These application notes provide a framework for the preclinical evaluation of this compound. It is recommended to perform pilot studies to determine the optimal dosage, timing of administration, and relevant endpoints for this compound in these models.

References

- 1. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]

- 4. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]

- 6. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]

- 10. Pretreatment with the adenosine A1 selective agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), causes a sustained limitation of infarct size in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veterinaryworld.org [veterinaryworld.org]

- 12. Adenosine and Its Receptors: An Expected Tool for the Diagnosis and Treatment of Coronary Artery and Ischemic Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Recommended Dosage of KF-14124 in Rat Models

Disclaimer: This document is intended for research purposes only. KF-14124 is a hypothetical compound, and the data and protocols presented herein are illustrative. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.

Introduction

This compound is a novel, potent, and selective inhibitor of the XYZ signaling pathway, which is implicated in the pathogenesis of various solid tumors. These application notes provide a summary of the recommended dosage and administration of this compound in preclinical rat models based on efficacy, pharmacokinetic, and toxicology studies. The protocols herein are designed to guide researchers in conducting similar in vivo experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from studies in Sprague-Dawley and athymic nude rats.

Table 1: Dose-Response Relationship of this compound in Rat Xenograft Model

| Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) | Statistically Significant (p < 0.05) |

| Vehicle Control | 0 | 1502 ± 210 | - |

| 10 | 35 | 976 ± 155 | Yes |

| 30 | 68 | 481 ± 98 | Yes |

| 100 | 85 | 225 ± 76 | Yes |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (30 mg/kg, single oral dose)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 2.5 | µg/mL |

| Tmax (Time to Cmax) | 2.0 | hours |

| AUC (0-24h) (Area Under the Curve) | 18.5 | µg·h/mL |

| t½ (Half-life) | 6.8 | hours |

| Bioavailability (F%) | 45 | % |

Table 3: Key Toxicology Findings in a 14-Day Repeated Dose Study

| Dosage (mg/kg, p.o., QD) | Key Observations | NOAEL (No-Observed-Adverse-Effect Level) |

| 10 | No significant findings | 10 mg/kg |

| 30 | Mild, transient weight loss ( <5%) | - |

| 100 | Moderate weight loss (~10%), reversible liver enzyme elevation | - |

| 300 | Significant weight loss (>15%), clinical signs of distress | - |

Experimental Protocols

In Vivo Efficacy Study in a Rat Xenograft Model

Objective: To determine the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Athymic Nude Rats (6-8 weeks old)

-

Human tumor cell line (e.g., A549)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Matrigel

-

Calipers

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture: Culture A549 cells to ~80% confluency.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ A549 cells mixed with Matrigel into the flank of each rat.

-

Tumor Growth Monitoring: Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).

-

Dosing Preparation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations.

-

Administration: Administer this compound or vehicle orally (p.o.) once daily (QD) for 14-21 days.

-

Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize animals and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: Workflow for the in vivo efficacy study of this compound.

Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in rats.

Materials:

-

Sprague-Dawley Rats (with jugular vein cannulation)

-

This compound

-

Dosing vehicle

-

Blood collection tubes (with anticoagulant)

-

LC-MS/MS system

Procedure:

-

Acclimatization: Acclimatize cannulated rats for at least 48 hours.

-

Fasting: Fast animals overnight prior to dosing.

-

Dosing: Administer a single dose of this compound orally.

-

Blood Sampling: Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).

Signaling Pathway and Visualization

This compound is hypothesized to inhibit the XYZ signaling pathway by directly targeting the kinase domain of the XYZ receptor. This inhibition is expected to block downstream signaling cascades responsible for cell proliferation and survival.

Caption: Proposed mechanism of action for this compound.

Conclusion and Recommendations

Based on the presented data, an oral dose of 30-100 mg/kg administered daily is recommended for efficacy studies in rat models. The 30 mg/kg dose provides a significant anti-tumor effect with minimal toxicity, while the 100 mg/kg dose offers maximal efficacy but with a higher potential for manageable side effects. The choice of dose will depend on the specific objectives of the study. Researchers should perform pilot studies to confirm these findings in their specific tumor model and experimental setup.

Application Notes and Protocols for KF-14124 Administration in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the administration routes and protocols for the experimental antianginal agent KF-14124, based on preclinical studies. The information is intended to guide researchers in designing and executing further in vivo investigations.

Introduction

This compound, chemically identified as 5-deoxy-5-[4-(3-phenylthiopropyl)piperazin-1-yl]-1,4:3,6-dianhydro-L-iditol 2-nitrate, is an orally active organic nitrate developed for its potential therapeutic effects in angina pectoris. Preclinical evaluation of this compound has been primarily focused on its vasodilatory and anti-ischemic properties, with studies conducted in rodent and canine models. The primary route of administration investigated is oral, including direct intraduodenal delivery to assess its activity while bypassing initial gastric processing.

Administration Routes

Preclinical studies have predominantly utilized oral and intraduodenal administration to establish the efficacy of this compound.

-